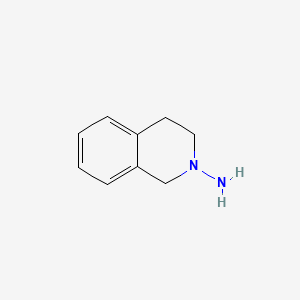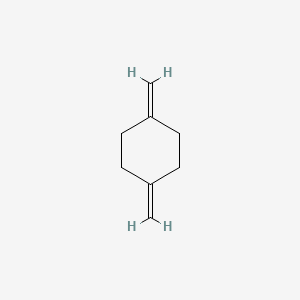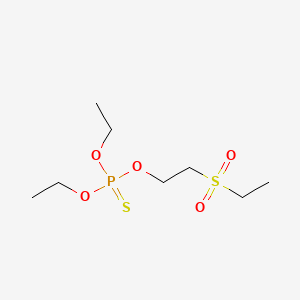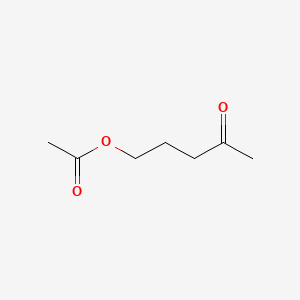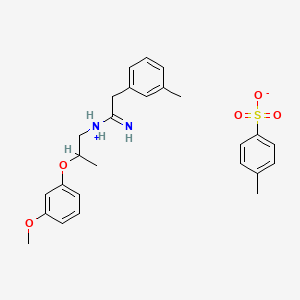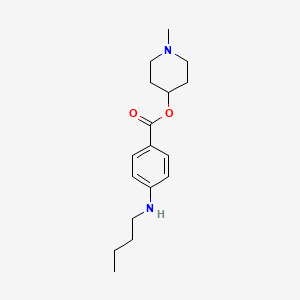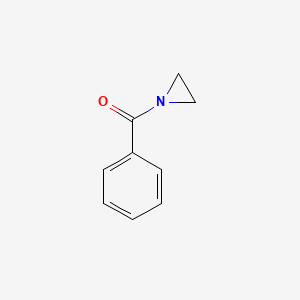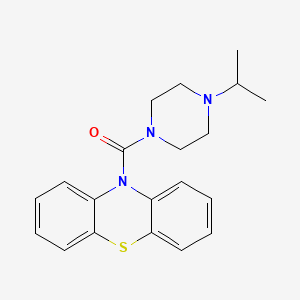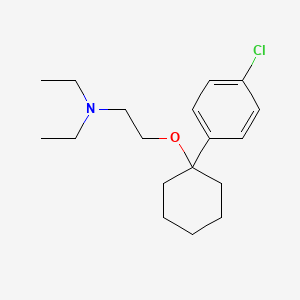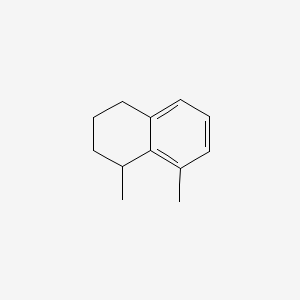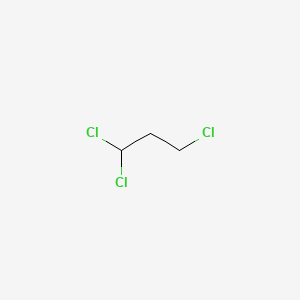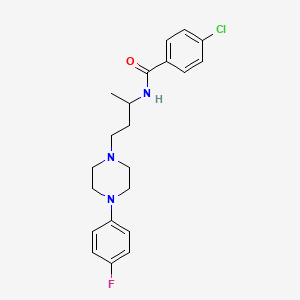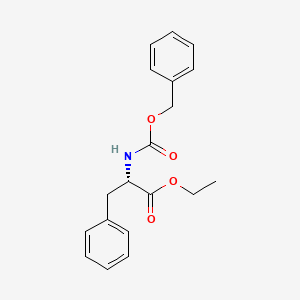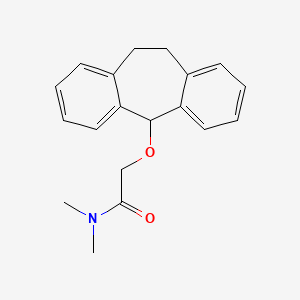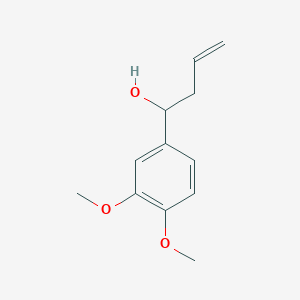
1-(3,4-Dimethoxyphenyl)but-3-en-1-ol
Vue d'ensemble
Description
1-(3,4-Dimethoxyphenyl)but-3-en-1-ol is a chemical compound with the molecular formula C12H16O3 . It has an average mass of 208.254 Da and a monoisotopic mass of 208.109940 Da . This compound is a natural phenol found in the herbs of Orophea yunnanensis .
Molecular Structure Analysis
The molecular structure of 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol consists of 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . For more detailed structural information, you may refer to databases like ChemSpider .Applications De Recherche Scientifique
Cytotoxic Properties
1-(3,4-Dimethoxyphenyl)but-3-en-1-ol has been studied for its potential cytotoxic properties. In a study, a phenylbutenoid dimer containing this compound showed cytotoxicity against the A549 human cancer cell line, suggesting potential for cancer treatment research (Han et al., 2004).
Chemical Analysis and Structural Elucidation
This compound has been involved in studies related to chemical analysis and structure elucidation. For example, it was identified in the context of exploring the mechanism of β-O-4 bond cleavage in lignin model compounds (Yokoyama, 2015). Another study synthesized and characterized phenol derivatives starting from this compound, highlighting its role in the development of new chemical entities (Artunç et al., 2020).
Crystal Packing Analysis
The compound's molecular structure and crystal packing have been analyzed in detail. For instance, a study involving a related compound focused on crystal packing and potential halogen bond formations, which is crucial for understanding its chemical behavior (Kumar et al., 2018).
Kinetics of Oxidation
Research has also delved into the kinetics of oxidation of this compound, particularly in the context of lignin model compounds and their reaction with chlorine dioxide. Such studies are significant for industrial applications, like pulp bleaching (Nie et al., 2014).
Biological Evaluations
Nonlinear Optical Properties
The compound has also been studied for its nonlinear optical properties, which is crucial in the field of material sciences (Razvi et al., 2019).
Fluorescent Properties
Fluorescent properties of derivatives have been explored, which is important for the development of new fluorescent materials and markers (Tang et al., 1996).
Olefin Metathesis Catalysts
The compound has been used in the development of ruthenium indenylidene-ether olefin metathesis catalysts, showcasing its potential in catalysis and organic synthesis (Jimenez et al., 2012).
Solvatochromic Properties
It has been a subject of study for its solvatochromic properties, important in understanding solvent interactions and molecular environments (Asiri et al., 2017).
Anti-Inflammatory Effects
The compound's derivatives have been examined for anti-inflammatory effects, highlighting potential therapeutic applications (Ozaki et al., 1991).
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)but-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-5-10(13)9-6-7-11(14-2)12(8-9)15-3/h4,6-8,10,13H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTUPEKHAZEVJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC=C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90280854 | |
| Record name | 1-(3,4-dimethoxyphenyl)but-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)but-3-en-1-ol | |
CAS RN |
5452-46-0 | |
| Record name | NSC18929 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18929 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3,4-dimethoxyphenyl)but-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



